![molecular formula C11H11NO2 B1361897 7-Methoxy-4-methyl-quinolin-2-ol CAS No. 40053-37-0](/img/structure/B1361897.png)
7-Methoxy-4-methyl-quinolin-2-ol
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Overview
Description
7-Methoxy-4-methyl-quinolin-2-ol is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 and a molecular weight of 189.210 .
Synthesis Analysis
Quinoline, the core structure of 7-Methoxy-4-methyl-quinolin-2-ol, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The structure also includes a methoxy group and a methyl group attached to the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have been functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
7-Methoxy-4-methyl-quinolin-2-ol is a solid substance . It has a high degree of solubility in water and organic solvents.Scientific Research Applications
Antifungal Activity
Quinoline derivatives have been studied for their antifungal properties. For example, 7-amino-4-methylquinolin-2(1H)-one has shown promising results in antifungal activity studies .
Medicinal Chemistry
Quinolines are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They are often used as building blocks for synthesizing various pharmaceuticals .
Synthesis of Heterocycles
Quinolines are utilized in the synthesis of a wide range of heterocyclic compounds, many of which exhibit unique biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 |
Source
|
Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-quinolin-2-ol | |
CAS RN |
40053-37-0 |
Source
|
Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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